Mupirocin

描述

Pseudomonas fluorescens. It is primarily used to treat superficial skin infections such as impetigo and folliculitis, and it is also effective against methicillin-resistant Staphylococcus aureus (MRSA) when present in the nasal passages . Mupirocin works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .

准备方法

Synthetic Routes and Reaction Conditions: Mupirocin is produced through fermentation using Pseudomonas fluorescens. The biosynthetic pathway involves a series of enzymatic reactions that convert simple precursors into the complex structure of this compound . The key enzymes involved are type I polyketide synthases, which facilitate the formation of the polyketide backbone .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas fluorescens in large bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The final product is formulated into topical ointments or creams for medical use .

化学反应分析

Types of Reactions: Mupirocin undergoes various chemical reactions, including esterification and hydrolysis. It is relatively stable under normal conditions but can be hydrolyzed to its inactive form under acidic or basic conditions .

Common Reagents and Conditions:

Esterification: Involves the reaction of this compound with alcohols in the presence of acid catalysts.

Hydrolysis: Occurs in the presence of water and can be accelerated by acidic or basic conditions.

Major Products: The primary product of this compound hydrolysis is pseudomonic acid, which is inactive against bacteria .

科学研究应用

Clinical Applications

Mupirocin is primarily used for:

- Treatment of Skin Infections : It is effective against impetigo and other skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Clinical trials have shown that this compound monotherapy can successfully treat these infections with a high success rate (over 85% in impetigo cases) .

- Nasal Decolonization : this compound is widely employed in healthcare settings to eradicate nasal carriage of MRSA. A study indicated that a five-day course of intranasal this compound significantly reduced MRSA nasal colonization among patients, achieving a success rate of 98.8% .

- Wound Healing : Recent research has highlighted this compound's role in promoting wound healing beyond its antibacterial properties. It stimulates growth factor production, enhancing keratinocyte proliferation and contributing to faster wound closure .

Table 1: Efficacy of this compound in Clinical Trials

| Study Reference | Patient Population | Intervention | Outcome | Success Rate |

|---|---|---|---|---|

| Wang et al. (2021) | Cardiac surgery patients | This compound vs. Conventional therapy | Reduced SSIs | RR=0.54 |

| Jiang et al. (2020) | Various surgical patients | This compound dressings | SSI rate reduction | OR=1.076 |

| Yan et al. (2014) | Diabetic foot ulcers | This compound + infrared irradiation vs. povidone-iodine | Total effective rate | 90.91% vs 72.73% |

Resistance Considerations

While this compound is effective, resistance can develop, particularly with prolonged use. Studies indicate that recolonization rates post-treatment can be significant, necessitating strategies for monitoring and managing resistance .

Table 2: Resistance Patterns Observed

| Study Reference | Population Studied | Resistance Rate Post-Treatment |

|---|---|---|

| Kamlungmak et al. (2021) | MRSA carriers | Recolonization in 39% after treatment |

| PubMed Trial Data (2024) | HIV-infected patients | 71% remained free at 12 weeks |

Case Studies and Research Findings

Several studies have documented the clinical effectiveness of this compound:

- A randomized clinical trial demonstrated that this compound effectively eradicated nasal Staphylococcus aureus carriage in HIV-infected patients, with a significant reduction in recolonization compared to placebo .

- In a cohort study involving patients with chronic liver diseases, this compound treatment led to significant reductions in MRSA colonization rates, showcasing its utility in vulnerable populations .

Future Directions and Research Needs

Research continues to explore the broader applications of this compound beyond traditional uses:

- Investigating its potential role in treating chronic wounds and enhancing healing through anti-inflammatory mechanisms.

- Developing strategies to mitigate resistance development while maintaining its therapeutic efficacy.

作用机制

Mupirocin exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl transfer-RNA synthetase. This enzyme is crucial for the incorporation of isoleucine into bacterial proteins. By inhibiting this enzyme, this compound effectively halts bacterial protein synthesis, leading to bacterial cell death .

相似化合物的比较

Neosporin: A topical antibiotic that contains neomycin, polymyxin B, and bacitracin.

Retapamulin: Another topical antibiotic used to treat skin infections.

Bacitracin: A topical antibiotic that interferes with bacterial cell wall synthesis.

Uniqueness of Mupirocin: this compound is unique due to its specific mechanism of action, which targets isoleucyl transfer-RNA synthetase. This specificity reduces the likelihood of cross-resistance with other antibiotics, making this compound a valuable option for treating resistant bacterial infections .

生物活性

Mupirocin is a topical antibiotic primarily used for the treatment of skin infections caused by certain bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. Its unique mechanism of action, pharmacokinetics, and resistance patterns are critical for understanding its biological activity.

This compound inhibits bacterial protein synthesis by binding to bacterial isoleucyl-tRNA synthetase. This binding prevents the incorporation of isoleucine into proteins, effectively halting bacterial growth. This compound's specificity for bacterial enzymes over mammalian enzymes contributes to its low toxicity in humans, making it a preferred choice for topical applications.

Pharmacokinetics

This compound is poorly absorbed through intact skin, which limits systemic exposure and side effects. The pharmacokinetic profile shows that after topical application, this compound reaches peak concentrations in the skin quickly, with minimal systemic absorption. This characteristic is particularly advantageous in treating localized infections without affecting the broader microbiome.

Resistance Patterns

Resistance to this compound has been documented, primarily in Staphylococcus epidermidis and Staphylococcus aureus. A study indicated that this compound resistance was found in 14.8% of S. epidermidis isolates and between 1.7% and 6.5% in other species . The emergence of resistance can be attributed to mutations in the isoleucyl-tRNA synthetase gene, leading to reduced binding affinity for this compound.

Clinical Applications

This compound is widely used for:

- Nasal Decolonization : It is effective in reducing nasal carriage of methicillin-resistant Staphylococcus aureus (MRSA) prior to surgical procedures.

- Skin Infections : this compound ointment is commonly prescribed for impetigo and other superficial skin infections.

- Wound Management : It aids in preventing infections in minor cuts and abrasions.

Case Studies

- Nasal Decolonization : A randomized controlled trial demonstrated that this compound significantly reduced MRSA colonization in patients undergoing orthopedic surgery, leading to lower infection rates postoperatively .

- Impetigo Treatment : In a clinical setting, this compound ointment was shown to be effective against impetigo caused by S. aureus, with a cure rate exceeding 90% after a 5-day treatment course .

- Resistance Monitoring : A longitudinal study monitored this compound resistance among clinical isolates, revealing an increase in resistant strains over five years, highlighting the need for ongoing surveillance and stewardship programs .

Research Findings

Recent research has focused on the implications of this compound resistance and alternative treatments:

- Combination Therapy : Studies suggest that combining this compound with other antibiotics may enhance efficacy against resistant strains. For instance, using this compound alongside fusidic acid has shown synergistic effects against certain resistant bacteria .

- Alternative Antimicrobials : The antibiotic development pipeline includes new agents that may serve as alternatives to this compound, especially in cases where resistance is prevalent .

属性

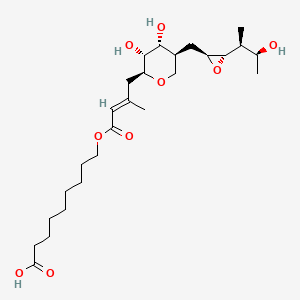

IUPAC Name |

9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINDHVHHQZYEEK-HBBNESRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046438 | |

| Record name | Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.65e-02 g/L | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

12650-69-0 | |

| Record name | Mupirocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12650-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mupirocin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mupirocin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUPIROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77-78, 77 - 78 °C | |

| Record name | Mupirocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mupirocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。